2-(2-Pyridin-2-ylethyl)benzotriazole;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Pyridin-2-ylethyl)benzotriazole;hydrochloride is a compound that combines a benzotriazole moiety with a pyridine ring through an ethyl linker
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Pyridin-2-ylethyl)benzotriazole;hydrochloride typically involves the reaction of 2-(2-pyridin-2-ylethyl)benzotriazole with hydrochloric acid. The benzotriazole moiety can be synthesized through various methods, including the reaction of o-phenylenediamine with sodium nitrite in the presence of hydrochloric acid, followed by the reaction with 2-bromoethylpyridine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Pyridin-2-ylethyl)benzotriazole;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The benzotriazole moiety can participate in nucleophilic substitution reactions, where the triazole ring acts as a leaving group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
2-(2-Pyridin-2-ylethyl)benzotriazole;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to investigate its potential as a drug candidate for various diseases.
Industry: It is used as a corrosion inhibitor for metals, particularly copper and its alloys.
Wirkmechanismus
The mechanism of action of 2-(2-Pyridin-2-ylethyl)benzotriazole;hydrochloride involves its interaction with molecular targets through its benzotriazole and pyridine moieties. The benzotriazole ring can act as a leaving group, facilitating various chemical transformations. The pyridine ring can coordinate with metal ions, making it useful in coordination chemistry .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2-Pyridin-2-ylethyl)benzoic acid: Similar in structure but with a carboxylic acid group instead of a benzotriazole moiety.
2-(Pyridin-2-yl)pyrimidine derivatives: These compounds share the pyridine ring but have a pyrimidine ring instead of benzotriazole.
Uniqueness
2-(2-Pyridin-2-ylethyl)benzotriazole;hydrochloride is unique due to its combination of benzotriazole and pyridine rings, which confer distinct chemical properties and reactivity. This makes it a versatile compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
16571-65-6 |
---|---|
Molekularformel |
C13H13ClN4 |
Molekulargewicht |
260.72 g/mol |
IUPAC-Name |
2-(2-pyridin-2-ylethyl)benzotriazole;hydrochloride |
InChI |
InChI=1S/C13H12N4.ClH/c1-2-7-13-12(6-1)15-17(16-13)10-8-11-5-3-4-9-14-11;/h1-7,9H,8,10H2;1H |
InChI-Schlüssel |
PBRMCJHNXRYBDQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=NC(=C1)CCN2N=C3C=CC=CC3=N2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.